N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide - 954095-98-8

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide

Catalog Number: EVT-2822603
CAS Number: 954095-98-8
Molecular Formula: C17H14FN3O3
Molecular Weight: 327.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3,4-Oxadiazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. They are considered privileged structures in medicinal chemistry due to their wide range of biological activities and favorable pharmacological profiles. [] These compounds are found in various natural products and are frequently incorporated into drug design strategies due to their ability to mimic peptide bonds and interact with diverse biological targets. []

Synthesis Analysis
  • Cyclization of Acylhydrazides: This method involves the reaction of acylhydrazides with carbon disulfide in the presence of a base, followed by cyclization and dehydration. [, , , , , , ]
  • Reaction of Hydrazides with Carboxylic Acids: This approach involves the condensation of hydrazides with carboxylic acids in the presence of a dehydrating agent. [, ]
  • Reaction of Thiosemicarbazides with Acetic Anhydride: Thiosemicarbazones can be cyclized with acetic anhydride to yield 1,3,4-thiadiazoline derivatives, which can be further modified to obtain the desired oxadiazole analogs. []
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are widely used to elucidate the structure of organic compounds by providing information about the number and types of hydrogen and carbon atoms present, as well as their connectivity. [, , , , , , , , , , , , , , , , , , , ]
  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule by analyzing the vibrational frequencies of their bonds. [, , , , , , , , , , ]
  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be helpful in structure elucidation. [, , , , , , , , , , , ]
Mechanism of Action
  • Enzyme Inhibition: These compounds have been reported to inhibit various enzymes, including cholinesterases, α-glucosidase, urease, and topoisomerase I. [, , , ] The specific mechanism of inhibition may involve competitive, non-competitive, or uncompetitive binding to the enzyme active site.
  • Disruption of Bacterial Cell Membrane: Some oxadiazole derivatives have been shown to possess antibacterial activity, possibly by disrupting the integrity of the bacterial cell membrane. []
  • Interference with DNA Replication: Certain oxadiazole compounds exhibit antitumor activity, potentially by interfering with DNA replication processes, leading to cell cycle arrest and apoptosis. [, , ]
Physical and Chemical Properties Analysis
  • Melting Point: These compounds typically have melting points ranging from moderate to high, depending on the specific structure. []
  • Solubility: The solubility of oxadiazole derivatives in different solvents depends on the nature of the substituents. They are generally soluble in polar solvents like DMSO and DMF. [, ]
  • Stability: 1,3,4-Oxadiazoles are relatively stable under a wide range of reaction conditions. []
Applications
  • Antimicrobial Agents: These compounds have shown promising activity against various bacterial and fungal strains. For example, several oxadiazole derivatives exhibit potent inhibition of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. [, , , ]
  • Anticancer Agents: Research has demonstrated the potential of certain oxadiazole compounds as anticancer agents. They have shown activity against various cancer cell lines, including lung cancer, breast cancer, leukemia, and colon cancer. [, , , , , ]
  • Anti-Inflammatory Agents: Some oxadiazole derivatives exhibit anti-inflammatory properties, potentially by inhibiting key enzymes involved in the inflammatory cascade. [, ]
  • Antioxidant Agents: Certain oxadiazole compounds have demonstrated antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases. [, ]
  • Central Nervous System (CNS) Agents: Some 1,3,4-oxadiazole derivatives have been investigated for their potential as antidepressants, anxiolytics, and anticonvulsants. [, ]

    Relevance: This compound, like the target compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, contains the 1,3,4-oxadiazole ring system. Both compounds also feature an acetamide group (-NHCOCH3) attached to the core structure. The difference lies in the substituents attached to the oxadiazole ring and the presence of a naphtho-furan moiety in this related compound.

  • N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

    Compound Description: This compound is part of a series of synthesized oxadiazole analogues, characterized by IR, NMR, and mass spectral analyses. This specific compound showed noteworthy antiproliferative activity, particularly against the HOP-92 non-small cell lung cancer cell line, with a growth inhibition of 34.14% at 10 µM concentration.

    Relevance: It shares the 1,3,4-oxadiazole core structure with N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide. Both compounds also have a halogenated phenyl ring attached to the oxadiazole ring, albeit with chlorine in compound 5c and fluorine in the target compound.

    Compound Description: Belonging to the same series as compound 5c, this analogue also demonstrated significant antiproliferative activity against the HOP-92 cell line with a 35.29% growth inhibition at 10 µM. Additionally, it exhibited strong antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL.

    Relevance: This compound shares the central 1,3,4-oxadiazole ring with N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide. Both are structurally similar due to the presence of a para-substituted phenyl ring attached to the oxadiazole. While the target compound has a fluorine substituent, this compound possesses a methoxy group at the same position.

    Relevance: Compounds in this series and the target compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide belong to the same chemical class of 1,3,4-oxadiazole derivatives. They share the 1,3,4-oxadiazole ring system and a substituted phenyl ring at the 5-position of the oxadiazole ring. The primary difference is the presence of a 2-sulfanylacetamide group in these derivatives, while the target compound has a 2-(3-methoxyphenyl)acetamide moiety.

    2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4)

    Compound Description: This compound was synthesized via S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide. It was characterized using IR, NMR, and mass spectral data.

    Compound Description: This refers to a series of compounds synthesized in a three-step process and characterized using 1H-NMR, IR, and EI-MS. These compounds displayed various biological activities, including antibacterial, hemolytic, and enzyme inhibitory effects against α-glucosidase, butyrylcholinesterase, and lipoxygenase.

    Compound Description: This describes a series of synthesized bi-heterocyclic compounds featuring both 1,3-thiazole and 1,3,4-oxadiazole moieties, characterized using IR, EI-MS, 1H-NMR, and 13C-NMR. These compounds exhibited significant enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, suggesting potential therapeutic applications for Alzheimer's disease and diabetes.

    Relevance: Similar to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, these compounds contain the 1,3,4-oxadiazole ring system. They also possess an acetamide group, although with a different substituent on the nitrogen. The main structural difference lies in the presence of a sulfanyl linker and a 4-methyl-1,3-thiazole ring in these compounds, compared to the directly attached fluorophenyl ring and methoxyphenyl group in the target compound.

    Compound Description: This group encompasses a series of fifteen carbazole derivatives synthesized and evaluated for their antifungal properties against six different fungal species.

    Relevance: While N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide contains an oxadiazole ring, these compounds feature a structurally similar 1,3,4-thiadiazole ring. Additionally, both the target compound and this series have an acetamide moiety linked to the heterocycle, indicating a common structural feature.

    Relevance: This series of compounds and the target compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide belong to the same class of 1,3,4-oxadiazole derivatives. They share the 1,3,4-oxadiazole ring system and an acetamide moiety attached to the core structure. The key distinction lies in the presence of a sulfanyl linker (-S-) between the oxadiazole and acetamide groups in this series, which is absent in the target compound.

    N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-selenadiazol-2-yl)acetamide Compounds

    Compound Description: This refers to two series of compounds synthesized and characterized using IR, 1H NMR, 13C NMR, mass spectra, and elemental analysis. The toxicity of these compounds was assessed by determining their LD50 values. Notably, these compounds exhibited antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus, Escherichia coli, and Pseudomonas aeruginosa, as well as antioxidant properties.

    N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g)

    Compound Description: This compound, synthesized as part of a study focused on 1,3,4-oxadiazole derivatives, demonstrated noteworthy antidepressant activity in vivo using the forced swimming test (FST) model. In the FST, it showed a 58.93% decrease in immobility duration, comparable to the positive control fluoxetine. Further investigation revealed that this compound exhibits strong binding affinity to 5-HT1A receptors (Ki = 1.52 nM) and influences brain 5-HT concentrations in mice without affecting spontaneous activity.

    Relevance: This compound shares the 1,3,4-oxadiazole ring and acetamide group with N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide. The structural differences lie in the linker between the oxadiazole and the phenyl ring (a thiomethyl ether in compound 10g and a direct bond in the target compound) and the substituents on the phenyl ring (a 3-acetamidophenoxy group in 10g and a 3-methoxyphenyl in the target).

    Compound Description: These compounds, AS1-08 and AS1-12, are pyridine-based 1,3,4-oxadiazole scaffolds. Their thermodynamic and acoustical properties in binary solutions with dimethyl sulfoxide (DMSO) and N, N-dimethylformamide (DMF) have been extensively studied at various temperatures. Parameters such as adiabatic compressibility, intermolecular free path length, Rao’s molar sound function, Van der Waals constant, internal pressure, free volume, and solvation number were calculated.

    1,3,4-oxadiazole substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides

    Compound Description: This series of novel 1,3,4-oxadiazole derivatives was synthesized via N-alkylation reactions. The compounds were characterized using 1H NMR spectroscopy and elemental analysis. In vitro anticancer activity evaluation following the National Cancer Institute protocol revealed a selective effect on specific cancer cell lines. Compounds 3e, 3d, and 4a exhibited promising results against leukemia MOLT-4 and K-562, colon cancer HCT-15, and renal cancer A498, CAKI-1, and UO-31 cell lines, respectively.

    Relevance: These compounds and N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide share the 1,3,4-oxadiazole ring system and an acetamide moiety in their structures. The main difference lies in the substituents and their connection to the core oxadiazole ring. While the target compound features a direct link to a fluorophenyl ring and a methoxyphenyl group, this series connects to a thiazolidine-2,4-dione ring, which can be further substituted with various aryl or heterocyclic groups.

    Compound Description: This series of compounds was designed as potential Collapsin response mediator protein 1 (CRMP1) inhibitors for treating small cell lung cancer. Their structures were confirmed using spectral and analytical data. In vitro evaluations using the telomeric repeat amplification protocol (TRAP) assay on the NCI-H2066 cell line indicated that compounds 5a and 5f demonstrated potent inhibitory effects on cell growth, comparable to the standard drug Bevacizumab.

    Relevance: These compounds, like N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, share the 1,3,4-oxadiazole ring system and an acetamide group. They differ in their substituents and the linker between the oxadiazole ring and the phenyl ring. While the target compound has a directly attached 4-fluorophenyl ring, these compounds feature either a (4-nitrophenoxy)methyl or a phenoxymethyl linker connected to the oxadiazole ring.

    2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4- fluorophenyl)acetamide

    Compound Description: This series of novel heterocyclic compounds was synthesized and characterized using spectral techniques. Their pharmacological properties were evaluated, revealing good antibacterial, antifungal, anthelmintic, anti-inflammatory, and analgesic activities for certain compounds in the series.

    5-[3-(4-methoxyphenyl)-1-benzylpyrazole-5-yl]-2-[N-(4-bromophenyl) acetamide-2-ylthio]-1,3,4-oxadiazole (7g)

    Compound Description: This pyrazole derivative, containing a 1,3,4-oxadiazole moiety, was synthesized from 4-methoxyacetophenone. Its structure was elucidated using 1H NMR, IR, and ESI-MS. In vitro anti-tumor activity evaluation using the MTT method showed significant inhibition against the HepG2 cell line with an IC50 value of 60.06 µM.

    2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl) pyridin-2-yl) amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

    Compound Description: This compound, a 1,2,3,4-tetrahydropyrimidine derivative incorporating oxadiazole and pyridine moieties, was synthesized using a microwave-assisted Biginelli reaction. Spectral studies confirmed its structure. In vitro antimicrobial screening using the micro-broth dilution method demonstrated significant activity against various bacterial and fungal strains. Furthermore, it exhibited promising anti-tuberculosis activity against the Mycobacterium tuberculosis H37Rv strain in Lowenstein-Jensen medium.

    Compound Description: These four compounds, a3, b3, a6, and b6, were computationally docked against various targets, including epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Further experimental evaluations investigated their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory properties. Notably, a3 exhibited moderate inhibitory activity in all assays. Compound b3 showed good binding affinity for COX-2 and 5-LOX, correlating with its potent analgesic and anti-inflammatory effects. Compound a6 displayed binding affinity for all targets and demonstrated antioxidant potential with an EC50 value of 100 μg/mL. Lastly, b6 exhibited strong binding to tubulin and emerged as the most potent in toxicity assessment and tumor inhibition with LC50 values of 2.47 and 5.51 μg/mL, respectively.

    4-phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones (4a-e)

    Compound Description: These novel 1,3,4-oxadiazole-based dithiazaspirones were synthesized using commercially available 2-amino-5-phenyl-1,3,4-oxadiazole as the starting material. Their structures were confirmed using IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. The compounds were further evaluated for their antimicrobial activity.

    Compound Description: These compounds, consisting of hydrazide and oxadiazole derivatives, were designed as potential cytotoxic and antimicrobial agents. Compound 7c, featuring a 1,3,4-oxadiazole ring and a 6-methoxybenzothiazole moiety, exhibited the most potent inhibitory activity against the A549 and MCF7 tumor cell lines while demonstrating less cytotoxicity towards the NIH/3T3 healthy cell line.

    Compound Description: This series of compounds, featuring both 1,3,4-oxadiazole and pyrazolone moieties, was synthesized using microwave irradiation, significantly reducing reaction times and enhancing yields compared to traditional heating methods.

    Relevance: These compounds, like N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, share the 1,3,4-oxadiazole ring system. They differ in their overall structures and the presence of a pyrazolone ring attached to the oxadiazole through an acetamide linker. The target compound does not have this pyrazolone ring system and directly connects to a fluorophenyl ring. [](https://www.semanticscholar.org/paper/4

Properties

CAS Number

954095-98-8

Product Name

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide

Molecular Formula

C17H14FN3O3

Molecular Weight

327.315

InChI

InChI=1S/C17H14FN3O3/c1-23-14-4-2-3-11(9-14)10-15(22)19-17-21-20-16(24-17)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

RBBBZKLZWCCIKN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.